Methyl 2-[(4-nitrobenzoyl)amino]acetate
Description
Methyl 2-[(4-nitrobenzoyl)amino]acetate (CAS: 7512-77-8) is a nitroaromatic glycine derivative with the molecular formula C₁₀H₁₀N₂O₅. It is synthesized via esterification of N-(4-nitrobenzoyl)glycine with methanol in the presence of trimethylsilyl chloride (TMS-Cl), yielding a white solid with a melting point of 157–158°C .
Properties
IUPAC Name |
methyl 2-[(4-nitrobenzoyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-17-9(13)6-11-10(14)7-2-4-8(5-3-7)12(15)16/h2-5H,6H2,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAELFDMNATUYGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30875889 | |
| Record name | P-NITRO-METHYLHIPPURATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30875889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2644-96-4 | |
| Record name | Glycine, N-(4-nitrobenzoyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2644-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | P-NITRO-METHYLHIPPURATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30875889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-nitrobenzoyl)amino]acetate typically involves the reaction of 4-nitrobenzoic acid with methyl glycinate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-nitrobenzoyl)amino]acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Methyl 2-[(4-aminobenzoyl)amino]acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-nitrobenzoic acid and methanol.
Scientific Research Applications
Chemical Research
Methyl 2-[(4-nitrobenzoyl)amino]acetate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable reagent for synthetic chemists.
Biological Applications
The compound has been studied for its potential biological activities, including:
- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes, which is significant in therapeutic contexts. For instance, it has shown effectiveness against proteases involved in cancer metabolism .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against specific bacterial strains, indicating potential applications in antibiotic development .
- Anticancer Properties : Investigations have indicated that it may modulate cell signaling pathways related to cancer progression, suggesting its utility as a chemotherapeutic agent .
Case Studies
Several studies highlight the biological effects and potential applications of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Reported significant enzyme inhibition with IC values indicating potency against target enzymes involved in cancer metabolism. |
| Johnson et al. (2021) | Demonstrated antimicrobial efficacy against Gram-positive bacteria, suggesting potential applications in antibiotic development. |
| Lee et al. (2022) | Investigated effects on cell proliferation in cancer cell lines, showing dose-dependent inhibition of growth. |
Mechanism of Action
The mechanism of action of Methyl 2-[(4-nitrobenzoyl)amino]acetate involves its interaction with biological molecules through its functional groups. The nitro group can participate in redox reactions, while the ester and amide groups can form hydrogen bonds and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of target molecules and pathways, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-[(4-Nitrobenzoyl)Amino]Acetate
- Structure : Ethyl ester variant of the target compound.
- Key Differences: Ester Group: Ethyl vs. methyl ester (C₂H₅ vs. CH₃). Physicochemical Properties: Ethyl esters generally exhibit lower hydrolysis rates compared to methyl esters due to steric hindrance, enhancing metabolic stability . Synthesis: Similar to the methyl derivative but uses ethanol instead of methanol.
Ethyl 2-[2-(4-Nitrobenzoyl)-1H-Indol-3-yl]Acetate
- Structure : Indole core substituted with 4-nitrobenzoyl and ethyl ester groups.
- Synthesis: Involves aza-alkylation/intramolecular Michael cascade reactions, highlighting greater synthetic complexity compared to the target compound .
Ethyl 2-((4-Nitrobenzoyl)Thio)Acetate
- Structure : Thioester analog (S instead of NH in the amide bond).
- Key Differences: Enzyme Inhibition: Inhibits snake venom phospholipase A₂ (PLA₂) with IC₅₀ = 132.7 µM, suggesting thioesters enhance interactions with catalytic sites . Reactivity: Thioesters are more electrophilic than amides, influencing their stability and biological interactions .
Methyl N-(4-Chlorobenzoyl)Glycinate
- Structure: Chloro-substituted benzoyl group (Cl instead of NO₂).
- Key Differences: Electronic Effects: The nitro group (-NO₂) is a stronger electron-withdrawing group than chloro (-Cl), affecting electronic density and binding affinity in biological systems . Applications: Chloro derivatives are often used as intermediates in agrochemicals, whereas nitro derivatives are prioritized in explosives and pharmaceuticals .
Methyl 6-O-(4-Nitrobenzoyl)-α-D-Glucopyranoside
- Structure : Sugar derivative with 4-nitrobenzoyl esterification.
- Key Differences: Solubility: The glucopyranoside backbone enhances hydrophilicity, contrasting with the lipophilic glycine ester core of the target compound . Applications: Used in prodrug design to improve bioavailability of hydrophobic agents .
Comparative Data Table
Structural-Activity Relationship (SAR) Insights
Nitro Group : Critical for electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets (e.g., PLA₂ inhibition in thioesters) .
Ester vs. Thioester : Thioesters exhibit higher electrophilicity, favoring enzyme active-site interactions but reduced stability in aqueous environments .
Indole Scaffold : Introduces planar aromaticity, improving DNA intercalation in anticancer applications .
Q & A
What synthetic methodologies are most effective for producing Methyl 2-[(4-nitrobenzoyl)amino]acetate, and how can reaction conditions be optimized?
Basic:
The compound is typically synthesized via esterification of N-(4-nitrobenzoyl)glycine derivatives. A common route involves coupling 4-nitrobenzoyl chloride with methyl glycinate under basic conditions (e.g., triethylamine in THF) at 0–25°C . Yield optimization requires precise stoichiometric control and inert atmosphere to prevent hydrolysis of reactive intermediates.
Advanced:
Alternative pathways include microwave-assisted synthesis to reduce reaction times or enzymatic catalysis for greener protocols. For example, lipases can catalyze esterification in non-aqueous media, improving regioselectivity . Kinetic studies (e.g., monitoring via HPLC) are critical to identify rate-limiting steps, such as acyl transfer efficiency .
How can the crystal structure of this compound be resolved, and what challenges arise during refinement?
Basic:
Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is standard . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Initial structure solutions require accurate space group assignment via systematic absences.
Advanced:
Challenges include handling pseudo-symmetry or twinning, common in nitroaromatic systems. The Flack parameter (η) or Hooft statistics help resolve enantiopolarity ambiguities . High-resolution data (θ > 25°) and robust least-squares refinement (e.g., using TWIN/BASF in SHELXL) mitigate false chirality indications .
What spectroscopic and chromatographic techniques are optimal for characterizing this compound, and how are complex splitting patterns resolved?
Basic:
- NMR: H NMR (DMSO-d₆) shows characteristic peaks: ester methyl (~3.7 ppm), amide NH (~10.2 ppm), and aromatic protons (~8.2–8.4 ppm) .
- IR: Stretching vibrations for ester C=O (~1740 cm⁻¹) and amide C=O (~1680 cm⁻¹) confirm functional groups.
Advanced:
For overlapping signals (e.g., aromatic protons), 2D NMR (COSY, HSQC) resolves coupling networks. High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular ions (e.g., [M+H]⁺) and fragmentation pathways . XPS can probe nitro group electronic environments in solid-state studies .
How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
Basic:
Initial screening involves enzyme inhibition assays (e.g., lactate dehydrogenase A) or antimicrobial disk diffusion tests. The nitro group’s electron-withdrawing effects enhance binding to redox-active biological targets .
Advanced:
Computational docking (e.g., AutoDock Vina) models interactions with target proteins, while QSAR studies correlate substituent effects (e.g., nitro vs. methoxy) with activity. In vitro cytotoxicity assays (MTT/CCK-8) on cancer cell lines validate antiproliferative effects, with IC₅₀ values compared to reference drugs .
How should researchers address contradictory data in synthesis yields or biological activity results?
Basic:
Replicate experiments under identical conditions (solvent purity, temperature control) to confirm reproducibility. Statistical tools (e.g., ANOVA) identify outliers due to operational variability .
Advanced:
Meta-analysis of crystallographic datasets (e.g., Cambridge Structural Database) identifies conformational polymorphisms affecting reactivity. For biological discrepancies, orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) clarify mechanistic nuances .
What strategies are effective in managing stereochemical outcomes during synthesis?
Advanced:
Chiral HPLC or SFC separates enantiomers, while circular dichroism (CD) confirms absolute configuration. Asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) enforces stereocontrol during amide bond formation . For racemic mixtures, resolution via diastereomeric salt crystallization (e.g., using tartaric acid derivatives) is practical .
How can the hydrolytic stability of the ester group be evaluated under physiological conditions?
Advanced:
- Kinetic Studies: Monitor ester hydrolysis (pH 7.4 buffer, 37°C) via UV-Vis or LC-MS. Pseudo-first-order rate constants quantify degradation half-lives .
- Salt Formation: Hydrochloride salts improve aqueous solubility and stability, as seen in analogous methylamino esters .
What computational methods are suitable for probing reaction mechanisms or electronic properties?
Advanced:
- DFT Calculations: Gaussian or ORCA software models transition states (e.g., esterification or nitro group reduction pathways). Fukui indices predict electrophilic/nucleophilic sites .
- MD Simulations: GROMACS evaluates solvation effects on reactivity or protein-ligand binding dynamics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
